An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing novel therapeutic agents.[2] This guide focuses on a specific, yet highly significant, derivative: 4-Nitro-1H-pyrazole-3-carboxamide . The introduction of a nitro group and a carboxamide moiety onto the pyrazole ring creates a molecule with a distinct reactivity profile and a high potential for further functionalization, making it a valuable building block in drug discovery and materials science.[4] This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Nitro-1H-pyrazole-3-carboxamide is fundamental for its application in research and development. While experimental data for this specific compound is not extensively reported in the literature, we can infer and present key characteristics based on available information for closely related structures and its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₄N₄O₃ | [5] |
| Molecular Weight | 156.1 g/mol | [5] |
| Appearance | Expected to be a solid. | Based on related pyrazole derivatives. |
| Melting Point | Not explicitly reported. The precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, has a melting point of 223-225 °C (with decomposition). The melting point of the carboxamide is likely to be different. For comparison, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has a melting point of 141-143 °C.[6] | |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | General solubility trends for similar organic compounds. |
| CAS Number | 65190-36-5 | [5][7] |
Spectroscopic Data (Predicted and Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the amide protons. The chemical shift of the C5-H of the pyrazole ring will be influenced by the electron-withdrawing nitro group at the C4 position. The amide protons (NH₂) will likely appear as a broad singlet, and its chemical shift could be solvent-dependent. For comparison, the ¹H NMR spectrum of the precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate, in DMSO-d₆ shows a signal at δ 14.4 (s, 1H, NH) and 8.9 (s, 1H, CH).[1][8]
-
¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C4 bearing the nitro group being significantly deshielded. The carbonyl carbon of the carboxamide group will appear in the typical downfield region for amides.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3400-3200 cm⁻¹ for the amide and pyrazole N-H groups.
-
C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.
-
N-O stretching (nitro group): Two characteristic strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
-
C=N and C=C stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 156. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the carboxamide group (CONH₂).
Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide
The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide typically proceeds through a two-step process starting from a suitable pyrazole precursor. The general strategy involves the nitration of a pyrazole-3-carboxylic acid derivative followed by amidation.
Conceptual Synthesis Workflow
Caption: General synthetic workflow for 4-Nitro-1H-pyrazole-3-carboxamide.
Detailed Experimental Protocol (Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid)
This protocol is adapted from general procedures for the synthesis of pyrazole carboxamides.[9][10]
-
Activation of the Carboxylic Acid:
-
To a solution of 4-Nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Alternatively, the carboxylic acid can be converted to the acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF.[9]
-
-
Amidation:
-
To the activated carboxylic acid solution, add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride in the presence of a base, at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Chemical Reactivity
The chemical reactivity of 4-Nitro-1H-pyrazole-3-carboxamide is governed by the interplay of the pyrazole ring, the electron-withdrawing nitro group, and the carboxamide functionality.
Reactivity of the Pyrazole Ring
-
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the C4 position makes further electrophilic substitution on the ring challenging.[11][12] If a reaction were to occur, it would likely be directed to the C5 position, though requiring harsh reaction conditions.
-
N-Alkylation/Arylation: The pyrazole N-H is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation at the N1 position. This is a common strategy for modifying the properties of pyrazole-based compounds.
Reactivity of the Nitro Group
-
Reduction: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl).[13] This transformation is particularly valuable as it provides access to 4-amino-1H-pyrazole-3-carboxamide, a versatile intermediate for further diversification.[9]
Reactivity of the Carboxamide Group
-
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires heating.
-
Dehydration: The primary amide can be dehydrated to the corresponding nitrile using dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrazole ring, further enhanced by the nitro group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself is not a leaving group, it activates the ring towards the displacement of a suitable leaving group at an adjacent position. In the absence of a leaving group, nucleophilic attack can still occur, leading to the formation of Meisenheimer-type adducts.[14]
Applications in Drug Discovery and Medicinal Chemistry
The 4-Nitro-1H-pyrazole-3-carboxamide scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The ability to selectively modify the pyrazole ring, the nitro group, and the carboxamide functionality allows for the creation of diverse chemical libraries for screening against various therapeutic targets.
As a Precursor for Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide (obtained by reduction of the nitro group) have been synthesized and shown to exhibit potent inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML).[9]
Caption: Pathway from 4-Nitro-1H-pyrazole-3-carboxamide to kinase inhibitors.
Other Potential Therapeutic Areas
The broader class of pyrazole carboxamides has demonstrated a wide range of biological activities, suggesting that derivatives of 4-Nitro-1H-pyrazole-3-carboxamide could be explored for:
-
Antimicrobial agents: Pyrazole-containing compounds have shown promise as antibacterial and antifungal agents.[10]
-
Anti-inflammatory drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antiviral compounds: Certain pyrazole derivatives have been investigated for their antiviral properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Nitro-1H-pyrazole-3-carboxamide. Based on the safety data for its precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid, the compound should be considered as a potential irritant to the skin, eyes, and respiratory system.[15] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Nitro-1H-pyrazole-3-carboxamide is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined chemical properties and multiple points for diversification make it an attractive starting material for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.
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